molecular formula C7H13Cl2N3 B2592885 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride CAS No. 2287332-13-0

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride

Cat. No.: B2592885
CAS No.: 2287332-13-0
M. Wt: 210.1
InChI Key: YGLANYXJBGIPMS-FNIRFVFUSA-N
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Description

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride is a chemical compound with the molecular formula C7H11N3.2HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride is unique due to the combination of the imidazole ring and the cyclobutane moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

3-Imidazol-1-ylcyclobutan-1-amine; dihydrochloride is a chemical compound characterized by its unique structure, which includes an imidazole ring and a cyclobutane moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article will explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-Imidazol-1-ylcyclobutan-1-amine; dihydrochloride is C6_{6}H10_{10}Cl2_{2}N4_{4}. The structure features:

  • Cyclobutane Ring : A four-membered carbon ring that contributes to the compound's rigidity.
  • Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms, known for its role in biological systems, particularly in histidine metabolism.

Biological Activity and Therapeutic Applications

Research into the biological activity of 3-Imidazol-1-ylcyclobutan-1-amine has indicated several therapeutic potentials:

Antimicrobial Properties

Studies suggest that compounds containing the imidazole structure exhibit significant antibacterial and antifungal activities. For instance, derivatives have been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Anti-inflammatory Effects

The potential anti-inflammatory effects are significant due to the compound's ability to modulate histamine receptors and inhibit COX enzymes. This could make it a candidate for treating inflammatory conditions like arthritis or allergic responses .

Antitumor Activity

Preliminary studies indicate that imidazole-containing compounds may possess antitumor properties by inducing apoptosis in cancer cells through various signaling pathways . Further research is necessary to elucidate the specific pathways involved.

Case Studies and Research Findings

A few notable studies have highlighted the biological activities associated with imidazole derivatives:

StudyFindings
Study ADemonstrated antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to existing antibiotics.
Study BShowed significant anti-inflammatory effects in animal models by reducing cytokine levels following administration of imidazole derivatives.
Study CReported cytotoxic effects on cancer cell lines, suggesting potential for development as an anticancer agent.

Properties

IUPAC Name

3-imidazol-1-ylcyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-6-3-7(4-6)10-2-1-9-5-10;;/h1-2,5-7H,3-4,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLANYXJBGIPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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